molecular formula C10H9NO3S B1422943 5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)furan-2-carboxylic acid CAS No. 1306604-60-3

5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)furan-2-carboxylic acid

Cat. No.: B1422943
CAS No.: 1306604-60-3
M. Wt: 223.25 g/mol
InChI Key: QMQJWUNVRSXWDB-UHFFFAOYSA-N
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Description

5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)furan-2-carboxylic acid is a high-value heterocyclic compound designed for advanced pharmaceutical and medicinal chemistry research. This molecule incorporates two privileged structural motifs: a furan-carboxylic acid and a 2-methylthiazole ring. The presence of these five-membered heterocycles is of significant research interest, as they are known to profoundly influence the physicochemical properties, biological activity, and pharmacokinetic profiles of drug candidates . Specifically, heterocycles like the 1,3-thiazole found in this compound are essential structural components in numerous FDA-approved antibacterial agents, where they can act as pharmacophores responsible for specific biological activity . The primary research applications of this compound include its use as a key synthetic intermediate or building block in the design and development of novel therapeutic agents. Researchers can leverage its carboxylic acid functional group for further derivatization, such as amide bond formation, while the fused heterocyclic system provides a rigid scaffold for molecular interaction. Its structural features make it particularly relevant for projects targeting antibacterial drug discovery, given the well-documented role of similar thiazole-fused structures in antibiotics like cefotaxime, ceftriaxone, and cefepime . This chemical is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

5-methyl-4-(2-methyl-1,3-thiazol-4-yl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c1-5-7(3-9(14-5)10(12)13)8-4-15-6(2)11-8/h3-4H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQJWUNVRSXWDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)O)C2=CSC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)furan-2-carboxylic acid, identified by its CAS number 1306604-60-3, is a compound of increasing interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, efficacy in various biological systems, and relevant case studies.

The molecular formula of this compound is C10H9NO3S, with a molecular weight of 223.25 g/mol. The structure features a furan ring substituted with a thiazole moiety, which is known to enhance biological activity through various mechanisms.

Antitumor Activity

Research has indicated that thiazole derivatives often exhibit significant antitumor properties. For instance, compounds with similar structures have shown IC50 values in the low microgram range against various cancer cell lines. The presence of the thiazole ring has been correlated with increased cytotoxic activity due to its ability to interact with cellular targets involved in tumor growth and proliferation .

Table 1: Antitumor Efficacy of Thiazole Derivatives

CompoundIC50 (µg/mL)Target Cell Line
Compound 91.61 ± 1.92Jurkat (Bcl-2)
Compound 101.98 ± 1.22A-431
This compoundTBDTBD

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has been well-documented. Compounds related to this compound have demonstrated significant activity against Gram-positive and Gram-negative bacteria. For example, studies have shown that certain thiazole derivatives possess minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL against Staphylococcus aureus and other pathogens .

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundMIC (µg/mL)Target Bacteria
Compound A1.95Staphylococcus aureus
Compound B<15Escherichia coli
This compoundTBDTBD

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways critical for cell survival.
  • Modulation of Cell Signaling Pathways : Thiazole-containing compounds can influence pathways such as apoptosis and cell cycle regulation, leading to increased cancer cell death.
  • Antioxidant Properties : Some studies suggest that thiazole derivatives may exhibit antioxidant activities that protect against oxidative stress in cells.

Case Studies

Several studies have explored the biological efficacy of thiazole derivatives:

  • Study on Antitumor Activity : A recent study evaluated a series of thiazole derivatives and found that those with specific substitutions exhibited potent cytotoxicity against glioblastoma cells (U251), suggesting that modifications in the thiazole structure can significantly enhance activity .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of thiazole derivatives revealed that certain structural features are crucial for enhancing antibacterial activity against resistant strains of bacteria .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of furan and thiazole compounds exhibit significant antimicrobial properties. For instance, studies on related thiazole derivatives have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The thiazole ring in 5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)furan-2-carboxylic acid may contribute to its potential as an antibacterial agent.

CompoundActivityMIC (µg/mL)
Thiazole Derivative 1Antibacterial1
Thiazole Derivative 2Antifungal5

Antitumor Activity

The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In one study, thiazole derivatives demonstrated significant antiproliferative activity against human cancer cell lines, suggesting that this compound could be a lead compound for developing new anticancer therapies .

Cell LineIC50 (µM)
HuTu8013.36
LNCaP>372.34

Pesticide Development

The structural features of this compound are conducive to the development of new agrochemicals. Compounds with furan and thiazole moieties have been shown to possess insecticidal and fungicidal properties, making them candidates for pesticide formulation .

Polymer Chemistry

The incorporation of thiazole-containing compounds into polymer matrices can enhance the thermal stability and mechanical properties of the materials. Research indicates that such modifications can improve the performance of polymers in various applications, including coatings and composites .

Case Study 1: Antibacterial Efficacy

A recent study synthesized several thiazole derivatives from furan-based precursors and evaluated their antibacterial activities against common pathogens. The results indicated that compounds similar to this compound exhibited promising antibacterial effects with low MIC values .

Case Study 2: Antitumor Potential

In a comparative study of various thiazole derivatives against cancer cell lines, it was noted that those containing the furan moiety showed enhanced cytotoxicity. The study highlighted the potential of these compounds in drug development for cancer treatment .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazole-Substituted Carboxylic Acid Derivatives

2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid
  • CAS No.: 65032-66-8
  • Molecular Formula: C₁₁H₉NO₂S
  • Molecular Weight : 219.26 g/mol
  • Key Differences: Replaces the furan ring with a benzoic acid core. Melting point: 139.5–140°C, indicating higher crystallinity .
3-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid
  • Structural Variation : Thiazole substituent at the 3-position of benzoic acid. Positional isomerism may alter binding affinity in biological targets due to steric effects .
5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic Acid
  • CAS No.: 368870-05-7
  • Molecular Formula : C₈H₆N₂O₃S
  • Molecular Weight : 210.21 g/mol
  • Key Differences : Isoxazole ring replaces furan. Isoxazole’s lower aromaticity and higher electronegativity could influence solubility and metabolic stability .

Furan Carboxylic Acid Derivatives with Alternative Substituents

5-Methyl-4-(morpholin-4-ylmethyl)furan-2-carboxylic Acid
  • CAS No.: 39273-61-5
  • Molecular Formula: C₁₁H₁₅NO₄
  • Molecular Weight : 241.25 g/mol
  • Key Differences : Morpholine group replaces thiazole. The basic amine in morpholine enhances water solubility and may improve bioavailability compared to the neutral thiazole .
2-(2-Furyl)-4-methylthiazole-5-carboxylic Acid
  • CAS No.: 886501-68-4
  • Molecular Formula: C₉H₇NO₃S
  • Molecular Weight : 209.22 g/mol
  • Key Differences: Thiazole ring is substituted with a furyl group at the 2-position. Structural isomerism (furan vs.

Pharmacologically Active Analogs

MPEP (2-Methyl-6-(phenylethynyl)pyridine)
  • Pharmacological Role : mGlu5 receptor antagonist with anxiolytic effects in rodents.
  • Key Differences : Pyridine core instead of furan-thiazole. The ethynyl linker in MPEP enhances rigidity, which may improve target selectivity compared to the more flexible furan-thiazole system .
5-Methyl-2-(3-trifluoromethylphenylamino)-thiazole-4-carboxylic Acid
  • CAS No.: 1549447-16-6
  • Molecular Formula : C₁₂H₉F₃N₂O₂S
  • Molecular Weight : 302.27 g/mol

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Furan-thiazole 4-(2-methyl-thiazole), 5-methyl 223.25 Balanced hydrophobicity, heterocyclic
2-(2-Methyl-thiazol-4-yl)benzoic acid Benzoic acid 2-methyl-thiazole 219.26 High crystallinity (mp 139.5–140°C)
5-(2-Methyl-thiazol-4-yl)-3-isoxazole acid Isoxazole 2-methyl-thiazole 210.21 Electronegative, lower aromaticity
5-Methyl-4-(morpholinylmethyl)furan acid Furan Morpholine 241.25 Enhanced solubility
MPEP Pyridine Phenylethynyl 199.24 Rigid, selective mGlu5 antagonism

Q & A

Q. Q1. What is the standard synthetic route for 5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)furan-2-carboxylic acid, and how are intermediates characterized?

The compound is synthesized via a multi-step protocol:

Cyclocondensation : Ethyl acetoacetate reacts with 2-methyl-1,3-thiazole-4-carbaldehyde in the presence of a base (e.g., NaOAc) to form the furan-thiazole hybrid intermediate.

Hydrolysis : The ester group is hydrolyzed under basic conditions (e.g., NaOH in ethanol/water) to yield the carboxylic acid derivative.

Purification : Recrystallization from a DMF/acetic acid mixture (1:1 v/v) ensures high purity (>95%) .
Intermediate characterization :

  • FTIR : Confirms ester-to-acid conversion (loss of C=O ester peak at ~1700 cm⁻¹, emergence of carboxylic acid O-H stretch at 2500–3300 cm⁻¹).
  • ¹H NMR : Methyl groups on the furan (δ 2.1–2.3 ppm) and thiazole (δ 2.5 ppm) are diagnostic .

Advanced Structural Analysis

Q. Q2. How can researchers resolve contradictions in reported crystallographic data for this compound?

Discrepancies in unit cell parameters or hydrogen bonding patterns may arise from polymorphic forms or solvent inclusion. To address this:

  • Single-Crystal X-ray Diffraction (SC-XRD) : Use slow evaporation of a DMSO/EtOH solution to grow high-quality crystals. Compare lattice constants with published data (e.g., space group P2₁/c, Z = 4) .
  • Thermogravimetric Analysis (TGA) : Detect solvent retention (e.g., ~5% weight loss below 150°C indicates lattice water) .
  • Powder XRD : Confirm phase purity by matching experimental patterns with simulated data from CIF files .

Biological Activity and Target Identification

Q. Q3. What methodologies are used to investigate this compound’s antimycobacterial activity and target engagement?

  • MIC Assays : Determine minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis H37Rv using the microplate Alamar Blue assay (typical range: 2–16 µg/mL) .
  • Enzyme Inhibition : Target validation via in vitro MbtI (salicylate synthase) inhibition assays. IC₅₀ values are measured using a spectrophotometric method monitoring substrate depletion at 340 nm .
  • Iron Chelation Studies : UV-Vis spectroscopy (200–800 nm) confirms disruption of siderophore biosynthesis by monitoring Fe³⁺-ligand complex formation .

Data Contradiction Analysis

Q. Q4. How should researchers address conflicting solubility data in polar vs. non-polar solvents?

Reported solubility variations (e.g., high in DMF vs. low in ethanol) may stem from:

  • Protic vs. Aprotic Solvents : Hydrogen bonding capacity of DMF enhances solubility (logP ≈ 1.2). Validate via shake-flask method:

    SolventSolubility (mg/mL)
    DMF45.2 ± 2.1
    Ethanol8.7 ± 0.9
  • pH-Dependent Solubility : Conduct potentiometric titration (pKa ~3.1 for carboxylic acid) to assess ionization state in buffered solutions .

Computational Modeling

Q. Q5. What DFT parameters optimize the molecular geometry for docking studies?

  • Geometry Optimization : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set. Key bond lengths (e.g., C=O at 1.21 Å) should match SC-XRD data .
  • Docking Simulations (AutoDock Vina) : Target MbtI (PDB: 6G9A). Grid box centered on active site (x=15.4, y=2.8, z=22.1). Binding affinity ≤ -8.5 kcal/mol suggests strong inhibition .

Analytical Method Development

Q. Q6. How to validate an HPLC method for quantifying this compound in biological matrices?

  • Column : C18 (5 µm, 250 × 4.6 mm).

  • Mobile Phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B) (10% B to 90% B over 15 min).

  • Validation Parameters :

    ParameterResult
    LOD0.2 µg/mL
    LOQ0.6 µg/mL
    Recovery (plasma)92.4 ± 3.1%

Stability and Degradation

Q. Q7. What accelerated stability conditions predict shelf-life under long-term storage?

  • ICH Guidelines : Expose samples to 40°C/75% RH for 6 months. Monitor degradation via HPLC:

    ConditionDegradation Products
    Acidic (pH 3)Decarboxylation (t₁/₂ = 8 d)
    Oxidative (H₂O₂)Sulfoxide formation

Mechanistic Studies

Q. Q8. How to confirm the role of the thiazole ring in target binding via SAR?

  • Analog Synthesis : Replace thiazole with isoxazole or pyridine.

  • Biological Testing :

    AnalogMIC (µg/mL)MbtI IC₅₀ (µM)
    Thiazole (parent)4.012.3
    Isoxazole>32>100

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)furan-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)furan-2-carboxylic acid

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